molecular formula C17H14F2O2 B8173079 2-(Benzyloxy)-1-(2,2-difluoroethoxy)-3-ethynylbenzene

2-(Benzyloxy)-1-(2,2-difluoroethoxy)-3-ethynylbenzene

Cat. No.: B8173079
M. Wt: 288.29 g/mol
InChI Key: NHDNHIJNYXPLAA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(2,2-difluoroethoxy)-3-ethynylbenzene is an organic compound characterized by the presence of a benzyloxy group, a difluoroethoxy group, and an ethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(2,2-difluoroethoxy)-3-ethynylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: The benzene ring is first functionalized with a benzyloxy group through a nucleophilic substitution reaction.

    Introduction of the Difluoroethoxy Group: The difluoroethoxy group is introduced via a nucleophilic substitution reaction using 2,2-difluoroethanol as a reagent.

    Addition of the Ethynyl Group: The ethynyl group is added through a Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(2,2-difluoroethoxy)-3-ethynylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.

    Substitution: The benzyloxy and difluoroethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethylene or ethane derivatives.

Scientific Research Applications

2-(Benzyloxy)-1-(2,2-difluoroethoxy)-3-ethynylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(2,2-difluoroethoxy)-3-ethynylbenzene involves its interaction with specific molecular targets and pathways. The benzyloxy and difluoroethoxy groups can interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target molecules, leading to changes in their function or structure.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1-(2,2-difluoroethoxy)-3-ethynylbenzene: Unique due to the presence of both benzyloxy and difluoroethoxy groups.

    2-(Benzyloxy)-1-(2,2-difluoroethoxy)-benzene: Lacks the ethynyl group, which may affect its reactivity and applications.

    2-(Benzyloxy)-1-(2,2-difluoroethoxy)-3-propynylbenzene: Similar structure but with a propynyl group instead of an ethynyl group, leading to different chemical properties.

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-3-ethynyl-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2O2/c1-2-14-9-6-10-15(20-12-16(18)19)17(14)21-11-13-7-4-3-5-8-13/h1,3-10,16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDNHIJNYXPLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)OCC(F)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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